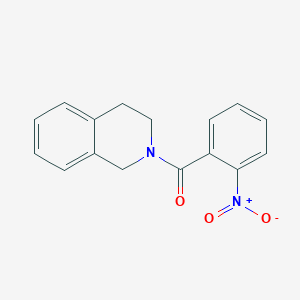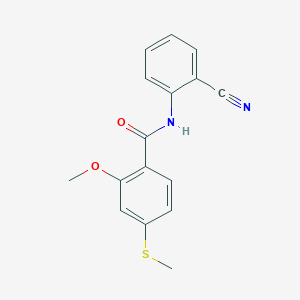![molecular formula C16H15BrFNO3 B5521282 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)
3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex benzaldehyde oximes involves multi-step chemical reactions. One method includes the use of N-bromoalkoxy derivatives and phenylazo compounds to synthesize oximes characterized by FT-IR, GC-MS, and NMR spectroscopy. Theoretical studies, including geometry optimization and potential energy scans, are employed to predict the favored conformations and derive molecular properties such as AIM, NBO, HOMO-LUMO, and MEP surfaces (Balachander & Manimekalai, 2017). Selective ortho-bromination techniques using palladium-catalyzed C-H activation also play a crucial role in the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes, showcasing the versatility in synthesizing similar complex molecules (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure of benzaldehyde oxime derivatives is elucidated using spectroscopic methods and X-ray crystallography. Studies on related compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, provide insights into the structural aspects through elemental analysis, MS, IR, NMR, and UV-visible spectroscopy (Özay et al., 2013).
Chemical Reactions and Properties
The reactivity of benzaldehyde oximes with other chemicals illustrates the compound's versatile chemical properties. For instance, fluorine-containing 3-oxo esters react with aldehydes to form complex structures depending on the reaction conditions, demonstrating the compound's reactive nature and the influence of substituents on its chemical behavior (Pryadeina et al., 2002).
Wissenschaftliche Forschungsanwendungen
Radioactive Labeling and Imaging
Radiosynthesis and Biodiversity of Cyclic RGD Peptides : Novel prosthetic groups, including fluorinated aldehyde-containing groups, have been developed for the (18)F-labeling of peptides for positron emission tomography (PET) imaging. This method extends the toolbox of oxime chemistry for quantitative receptor imaging, demonstrating the potential for compounds with aldehyde and oxime functionalities in the development of radiotracers for biomedical imaging (Glaser et al., 2008).
Chemical Synthesis and Molecular Analysis
Synthesis, Spectral, and Computational Analysis of Benzaldehydes and Their Oximes : Benzaldehydes and their oximes, including those with bromoalkoxy and phenylazo groups, have been synthesized and characterized, highlighting the utility of these compounds in detailed structural and electronic analyses. This suggests a role for compounds like 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime in facilitating advanced materials characterization and design (Balachander & Manimekalai, 2017).
Oxidation Reactions and Mechanistic Insights
Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides : The study on the oxidation of methoxy substituted benzyl phenyl sulfides distinguishes between oxidants reacting through single electron transfer versus direct oxygen atom transfer. This demonstrates the chemical versatility of methoxy-substituted benzaldehydes and their potential in elucidating oxidation mechanisms (Lai et al., 2002).
Antioxidant Activity and Marine Natural Products
Cellular Antioxidant Effect of Bromophenols : Bromophenols isolated from red algae have been studied for their antioxidant activity using cellular assays. This research illustrates the potential of brominated compounds, similar in halogenation to the specified oxime, in contributing to antioxidant research and the discovery of new natural products with beneficial properties (Olsen et al., 2013).
Eigenschaften
IUPAC Name |
(NE)-N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO3/c1-2-21-15-8-11(9-19-20)7-13(17)16(15)22-10-12-5-3-4-6-14(12)18/h3-9,20H,2,10H2,1H3/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRKXJQUHPWNI-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)
![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)
![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)


![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)
![4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5521251.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)
![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5521303.png)
